Tetrac
概要
説明
Tetrac, also known as Tetraiodothyroacetic acid, is a derivative of L-thyroxine (T4). It is a thyrointegrin receptor antagonist. Tetrac blocks the actions of T4 and 3,5,3’-triiodo-L-thyronine (T3) at the cell surface receptor for thyroid hormone on integrin αvβ3 . It has anti-angiogenic and anti-tumor activities .
Molecular Structure Analysis
Tetrac is a T4 analogue with a significantly different molecular structure compared to fatty acids, which are known natural ligands for PPARγ and RXR . Unfortunately, the exact molecular structure is not provided in the retrieved information.Chemical Reactions Analysis
Tetrac is a thyrointegrin receptor antagonist that blocks the actions of T4 and 3,5,3’-triiodo-L-thyronine (T3) at the cell surface receptor for thyroid hormone on integrin αvβ3 . The detailed chemical reactions involving Tetrac are not available in the retrieved information.科学的研究の応用
Application in Oral Cancer Treatment
- Scientific Field : Oncology, specifically Oral Cancer Treatment .
- Summary of the Application : Tetrac, a thyroid hormone deaminated analogue, has been shown to induce antiproliferation in oral cancer cells when combined with Heteronemin, a marine sesterterpenoid-type natural product .
- Methods of Application : The antiproliferative effects were investigated using the Cell Counting Kit-8 and flow cytometry. The signal transduction pathway was measured by Western blotting analyses. Quantitative PCR was used to evaluate gene expression regulated by heteronemin, tetrac, or their combined treatment in oral cancer cells .
- Results or Outcomes : The combined treatment of Heteronemin and Tetrac showed promising results in inhibiting the proliferation of oral cancer cells .
Application in Anti-angiogenesis
- Scientific Field : Angiogenesis, specifically Anti-angiogenesis .
- Summary of the Application : Tetrac and its nanoparticulate formulation, Nanotetrac, have been found to disrupt a number of functions or events that are important to cancer cells via the known thyroid hormone-tetrac receptor on the plasma membrane integrin αvβ3 .
- Methods of Application : The activity of Tetrac and Nanotetrac at the cell surface integrin was studied. Nanotetrac was designed to limit Tetrac to the extracellular space on the basis of the size of the nanoparticle and to provide optimized exposure of the biphenyl structure and acetic acid side chain of its inner ring to the receptor site on αvβ3 .
- Results or Outcomes : Nanotetrac has been shown to be up to 10-fold more potent than unmodified Tetrac at its integrin target. It has potential applications as inhibitors of tumor-related angiogenesis and of angiogenesis that is unrelated to malignancy, including clinically significant disorders ranging from skin diseases to vascular proliferation in the retina and neovascularization associated with inflammatory states .
Application in Renal Cell Carcinoma Treatment
- Scientific Field : Oncology, specifically Renal Cell Carcinoma Treatment .
- Summary of the Application : Tetrac has been studied for its potential use in the treatment of renal cell carcinoma (RCC), a type of kidney cancer .
- Methods of Application : The exact methods of application are not specified in the available resources. However, RCC cells were grown in a specific medium for the study .
- Results or Outcomes : The outcomes of this study are not explicitly mentioned in the available resources .
Application in Inducing Apoptosis in Cancer Cells
- Scientific Field : Oncology .
- Summary of the Application : Tetrac, a derivative of L-thyroxine, has been found to have anticancer properties. It has been studied for its ability to induce apoptosis (programmed cell death) in a variety of human cancer cells .
- Methods of Application : The methods of application are not specified in the available resources .
- Results or Outcomes : Tetrac and chemically-modified Tetrac have been shown to induce apoptosis in a variety of human cancer cells in vitro .
Application in Brain Development
- Scientific Field : Neurology .
- Summary of the Application : Tetrac has been studied for its potential use in brain development, specifically in mouse mutants deficient in the thyroid hormone transporter Mct8 .
- Methods of Application : The exact methods of application are not specified in the available resources. However, the study involved the administration of tetrac to mouse mutants deficient in Mct8 .
- Results or Outcomes : The administration of tetrac was found to provide neurons during the postnatal stage with a potent thyroid hormone receptor agonist, thereby potentially reducing the neurological damage in patients with Mct8 mutations .
Application in Inhibiting Tumor-related Angiogenesis
- Scientific Field : Oncology .
- Summary of the Application : Tetrac and its nanoparticulate formulation, Nanotetrac, have been found to disrupt a number of functions or events that are important to cancer cells via the known thyroid hormone-tetrac receptor on the plasma membrane integrin αvβ3 .
- Methods of Application : The activity of Tetrac and Nanotetrac at the cell surface integrin was studied. Nanotetrac was designed to limit Tetrac to the extracellular space on the basis of the size of the nanoparticle and to provide optimized exposure of the biphenyl structure and acetic acid side chain of its inner ring to the receptor site on αvβ3 .
- Results or Outcomes : Nanotetrac has been shown to be up to 10-fold more potent than unmodified Tetrac at its integrin target. It has potential applications as inhibitors of tumor-related angiogenesis and of angiogenesis that is unrelated to malignancy, including clinically significant disorders ranging from skin diseases to vascular proliferation in the retina and neovascularization associated with inflammatory states .
Safety And Hazards
将来の方向性
Tetrac has shown promise in not only AML, but prostate, renal, and various other cancer types . The preclinical trial seems promising and this calls for further exploration of Tetrac in cancer therapy . The development of immunotherapy and nanotechnology may play a role in future therapy to achieve complete remission . Nano-encapsulation of drugs can improve drugs’ bioavailability, help drugs evade resistance, and provide combination therapy directly to the cancer cells .
特性
IUPAC Name |
2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I4O4/c15-8-4-7(5-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)3-12(19)20/h1-2,4-5,21H,3H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJYSSNKSXAVDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048186 | |
Record name | Tetrac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
747.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrac | |
CAS RN |
67-30-1 | |
Record name | Tetraiodothyroacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraiodothyroacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraiodothyroacetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01751 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetrac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3',5,5'-TETRAIODOTHYROACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA7UX1FFYQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。